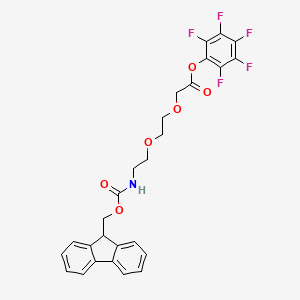![molecular formula C16H18N4O2S B2404991 1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one CAS No. 2248876-42-6](/img/structure/B2404991.png)
1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one is a synthetic organic compound with a complex structure featuring a cyclopropyl group, a triazole ring, and an azetidinone core. This compound's unique configuration contributes to its potential biological and chemical applications, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one typically involves several key steps:
Formation of the Triazole Ring: : The 1,2,4-triazole ring can be synthesized using a cyclization reaction involving hydrazines and carboxylic acids under acidic or basic conditions.
Attachment of the Hydroxyphenyl Group:
Sulfanylmethyl Substitution: : The attachment of the sulfanylmethyl group requires a nucleophilic substitution reaction, utilizing thiol-containing compounds.
Cyclopropyl and Azetidinone Formation: : The cyclopropyl group can be introduced via cyclopropanation of an olefin precursor, while the azetidinone ring is typically formed through an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions for large-scale synthesis. This includes using efficient catalysts, controlled temperatures, and pressure conditions to ensure high yields and purity. Solvent selection and purification techniques are also critical to the industrial synthesis process.
化学反应分析
Types of Reactions
1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one undergoes various chemical reactions:
Oxidation: : Can be oxidized to introduce more functional groups or alter existing ones.
Reduction: : Reduction reactions can modify the azetidinone or triazole rings.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the sulfanylmethyl group.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Conditions typically involve strong nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.
Major Products Formed
Oxidation: : Hydroxylated derivatives.
Reduction: : Reduced azetidinone or triazole compounds.
Substitution: : Various substituted derivatives depending on the nucleophile/electrophile used.
科学研究应用
This compound has significant applications in various fields:
Chemistry: : Used as a building block for more complex molecules.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: : Utilized in the synthesis of specialty chemicals and intermediates.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: : Includes enzymes, receptors, and nucleic acids.
Pathways Involved: : Can modulate biochemical pathways such as signal transduction, enzyme inhibition, and gene expression.
相似化合物的比较
Compared to other similar compounds, 1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one stands out due to its unique structural combination of a cyclopropyl group, triazole ring, and azetidinone core. Similar compounds might include:
1-Cyclopropyl-3-methylazetidin-2-one: : Lacks the triazole ring and hydroxyphenyl group.
3-[[5-(2-Hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one: : Does not have the cyclopropyl group.
This detailed analysis offers a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanisms, and comparisons.
属性
IUPAC Name |
1-cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-16(8-20(14(16)22)10-6-7-10)9-23-15-17-13(18-19-15)11-4-2-3-5-12(11)21/h2-5,10,21H,6-9H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKKPZTVWGKPKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CC2)CSC3=NNC(=N3)C4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2404910.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2404913.png)


![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2404918.png)
![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2404919.png)

![Tricyclo[3.2.1.02,4]octane-6-carbaldehyde](/img/structure/B2404922.png)
![2-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2404923.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2404924.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/new.no-structure.jpg)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2404929.png)
